![molecular formula C17H18FN5 B2375462 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415632-73-2](/img/structure/B2375462.png)
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole, also known as FPA-124, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. FPA-124 is a member of the benzimidazole class of compounds and is structurally related to other benzimidazole-based drugs such as albendazole and mebendazole.
Wirkmechanismus
The exact mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole is not fully understood, but it is thought to act by modulating the activity of certain enzymes and proteins involved in neuronal signaling and survival. 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to enhance the activity of the protein kinase Akt, which is involved in cell survival and growth, and to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to have a range of biochemical and physiological effects in in vitro and in vivo models. These effects include the promotion of neuronal survival, the reduction of inflammation, the modulation of oxidative stress, and the enhancement of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole for lab experiments is its relatively low toxicity and good solubility, which makes it a suitable candidate for in vitro and in vivo studies. However, 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole is also relatively unstable and can degrade over time, which can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole. One area of interest is the development of more stable analogs of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole that retain its neuroprotective properties but are less prone to degradation. Another area of interest is the investigation of the potential therapeutic applications of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the elucidation of the exact mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole and its downstream signaling pathways could provide valuable insights into the pathogenesis of neurological disorders and the development of novel therapeutic interventions.
Synthesemethoden
The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole involves a multi-step process that begins with the preparation of the intermediate 1-(5-Fluoropyrimidin-2-yl)azetidin-3-ol. This intermediate is then reacted with 2-propan-2-ylbenzimidazole in the presence of a suitable catalyst to yield the final product, 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole. The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to have neuroprotective effects and to promote neuronal survival in in vitro and in vivo models of these diseases.
Eigenschaften
IUPAC Name |
1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5/c1-11(2)16-21-14-5-3-4-6-15(14)23(16)13-9-22(10-13)17-19-7-12(18)8-20-17/h3-8,11,13H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAIGQWOCFGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.